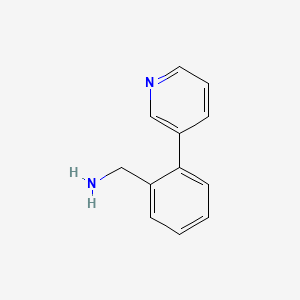![molecular formula C27H32N6O2 B2846086 1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 838896-05-2](/img/new.no-structure.jpg)
1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a purine base structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the phenylpiperazine and phenylpropyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the substitution and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and high-temperature environments.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects on neurological and psychological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes involved in signal transduction pathways, thereby modulating neurological functions. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: Another purine derivative with stimulant effects.
Theophylline: A purine derivative used in respiratory therapy.
Theobromine: A purine derivative found in chocolate with mild stimulant effects.
Uniqueness
1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its combination of phenylpiperazine and phenylpropyl groups differentiates it from other purine derivatives, potentially offering unique therapeutic benefits.
Eigenschaften
CAS-Nummer |
838896-05-2 |
|---|---|
Molekularformel |
C27H32N6O2 |
Molekulargewicht |
472.593 |
IUPAC-Name |
1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C27H32N6O2/c1-29-25-24(26(34)30(2)27(29)35)33(15-9-12-21-10-5-3-6-11-21)23(28-25)20-31-16-18-32(19-17-31)22-13-7-4-8-14-22/h3-8,10-11,13-14H,9,12,15-20H2,1-2H3 |
InChI-Schlüssel |
HLFBKRVBTHWJPL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CCCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2846003.png)

![4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2846007.png)

![5-Fluoro-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2846012.png)
![rac-tert-butylN-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B2846013.png)
![ethyl 2-(1-ethyl-1H-pyrazole-5-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2846014.png)
![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one](/img/structure/B2846016.png)
![(3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B2846017.png)



![1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2846024.png)
![2-[(3-Formyl-1H-indole-6-carbonyl)amino]-N-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2846026.png)
